molecular formula C12H10ClNO B3046637 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine CAS No. 1261938-38-8

3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine

Cat. No.: B3046637
CAS No.: 1261938-38-8
M. Wt: 219.66
InChI Key: JZTQRUFOTYYMTK-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxyl group at the second position and a 3-chloro-4-methylphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and 2-chloropyridine.

    Formation of Intermediate: The 3-chloro-4-methylphenylamine undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate formed is then subjected to cyclization under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-2-pyridone.

    Reduction: Formation of 3-(3-Chloro-4-methylphenyl)-2-aminopyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Applications

  • Treatment of Periodontal Disease: 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)-borane, a related compound, has demonstrated potential in treating periodontal diseases like gingivitis, periodontitis, and juvenile/acute periodontitis . It exhibits both antibacterial and anti-inflammatory properties, suggesting its utility in managing periodontal disease .
  • Synthesis of Pharmaceutical Intermediates: Derivatives of 3-hydroxypyridine-2-carbonyl are utilized in the preparation of amino-alkanoic acids, which are crucial intermediates in synthesizing various pharmaceuticals .

Materials Science

  • Synthesis of Heterocyclic Systems: 2-Chloro-3-hydroxypyridine, a related compound, is used in synthesizing benzo[4,5]furopyridines, which are tricyclic heterocycles with applications in organic electronics and materials science .

Safety and Toxicity

  • 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine can be harmful if swallowed or comes into contact with skin .

Predicted Collision Cross Section

  • Predicted collision cross sections (CCS) for various adducts of this compound have been calculated :

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloro-4-methylphenylamine

Uniqueness

3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound features both a hydroxyl group and a chloro-methylphenyl group, making it versatile for various chemical transformations and applications.

Biological Activity

3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C11H10ClN1O
  • Molecular Weight : 219.66 g/mol
  • CAS Number : 127143-19-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Shown to reduce inflammation in animal models.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Antioxidant Activity : It has been shown to scavenge free radicals, which contributes to its protective effects against oxidative stress.
  • Cell Cycle Modulation : Research indicates that it may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Studies

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced paw edema in murine model
AnticancerInduced apoptosis in MCF-7 and HeLa cells

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-4-5-9(7-11(8)13)10-3-2-6-14-12(10)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTQRUFOTYYMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682844
Record name 3-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-38-8
Record name 3-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Chloro-4-methylphenyl)-2-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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